Cas no 937605-22-6 (3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one)

3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one 化学的及び物理的性質
名前と識別子
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- 3-(3-nitroanilino)-2-phenyl-1H-inden-1-one
- 3-(3-nitroanilino)-2-phenylinden-1-one
- 3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one
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- MDL: MFCD00129569
- インチ: 1S/C21H14N2O3/c24-21-18-12-5-4-11-17(18)20(19(21)14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23(25)26/h1-13,22H
- InChIKey: XBIBXZGGSXVBQK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(NC2=CC=CC([N+]([O-])=O)=C2)=C1C1=CC=CC=C1
3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N169175-5g |
3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one |
937605-22-6 | 5g |
$ 880.00 | 2022-06-03 | ||
abcr | AB160875-1 g |
3-((3-Nitrophenyl)amino)-2-phenylinden-1-one |
937605-22-6 | 1 g |
€132.50 | 2023-07-20 | ||
abcr | AB160875-2g |
3-((3-Nitrophenyl)amino)-2-phenylinden-1-one; . |
937605-22-6 | 2g |
€167.50 | 2025-02-17 | ||
abcr | AB160875-10g |
3-((3-Nitrophenyl)amino)-2-phenylinden-1-one; . |
937605-22-6 | 10g |
€325.00 | 2025-02-17 | ||
abcr | AB160875-5g |
3-((3-Nitrophenyl)amino)-2-phenylinden-1-one; . |
937605-22-6 | 5g |
€290.00 | 2025-02-17 | ||
A2B Chem LLC | AI82687-5mg |
3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one |
937605-22-6 | >90% | 5mg |
$214.00 | 2024-07-18 | |
Ambeed | A960474-1g |
3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one |
937605-22-6 | 90% | 1g |
$348.0 | 2024-04-16 | |
A2B Chem LLC | AI82687-10mg |
3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one |
937605-22-6 | >90% | 10mg |
$240.00 | 2024-07-18 | |
TRC | N169175-2.5g |
3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one |
937605-22-6 | 2.5g |
$ 415.00 | 2022-06-03 | ||
abcr | AB160875-2 g |
3-((3-Nitrophenyl)amino)-2-phenylinden-1-one |
937605-22-6 | 2 g |
€167.50 | 2023-07-20 |
3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-(3-Nitroanilino)-2-phenyl-1H-inden-1-oneに関する追加情報
Comprehensive Overview of 3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one (CAS No. 937605-22-6)
3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one (CAS No. 937605-22-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and chemical synthesis. This compound, characterized by its unique indenone core and nitroaniline substituent, exhibits intriguing properties that make it a subject of ongoing scientific exploration. Its molecular structure combines aromatic rings with functional groups that contribute to its reactivity and potential applications.
In recent years, the demand for nitrogen-containing heterocycles like 3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one has surged due to their relevance in drug discovery and organic electronics. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors or fluorescent probes. The compound's nitro group and phenyl moiety offer versatile sites for further chemical modifications, enabling the creation of derivatives with tailored properties.
One of the most frequently asked questions about CAS No. 937605-22-6 revolves around its synthetic routes and purification methods. The compound is typically synthesized through multistep organic reactions, including condensation and cyclization processes. Advanced techniques such as HPLC and column chromatography are often employed to achieve high purity, which is critical for research applications. The growing interest in green chemistry has also prompted investigations into more sustainable synthesis protocols for this compound.
The spectroscopic properties of 3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one have been extensively studied, with NMR, IR, and mass spectrometry data widely available in scientific literature. These analyses confirm the compound's structural integrity and provide insights into its electronic configuration. The nitroaniline component, in particular, contributes to its UV-Vis absorption characteristics, making it a candidate for photophysical studies.
From a biomedical perspective, derivatives of inden-1-one scaffolds have shown promise in targeting various biological pathways. While 937605-22-6 itself is primarily used in research settings, its structural analogs have been explored for anti-inflammatory and antioxidant activities. The compound's lipophilicity and molecular weight align with the criteria for drug-like molecules, sparking interest in its potential therapeutic applications.
In the realm of materials science, 3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one has been investigated for its charge-transfer properties. Its conjugated system and electron-withdrawing nitro group make it a potential component in organic semiconductors or nonlinear optical materials. Researchers are examining its behavior in thin films and composite materials, particularly in the context of optoelectronic devices.
The stability and storage conditions of CAS No. 937605-22-6 are another area of practical concern. Proper handling requires protection from light and moisture, with recommendations for storage in amber glass containers under inert atmospheres. These precautions ensure the compound's longevity and maintain its chemical integrity for experimental use.
As the scientific community continues to explore nitroaromatic compounds, 937605-22-6 remains a valuable reference material for structure-activity relationship studies. Its balanced combination of aromaticity and polar functional groups serves as a template for designing novel molecules with enhanced properties. The compound's commercial availability through specialized chemical suppliers has facilitated its adoption in diverse research programs.
Looking ahead, the development of computational models for predicting the behavior of 3-(3-Nitroanilino)-2-phenyl-1H-inden-1-one and its derivatives represents an exciting frontier. Molecular docking and DFT calculations are being employed to simulate its interactions with biological targets and materials matrices, potentially accelerating the discovery of new applications for this versatile chemical entity.
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